molecular formula C10H10N2O2 B12458788 (6R)-6-phenyl-1,3-diazinane-2,4-dione

(6R)-6-phenyl-1,3-diazinane-2,4-dione

Cat. No.: B12458788
M. Wt: 190.20 g/mol
InChI Key: GTYVCYXIFVPPIP-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R)-6-phenyl-1,3-diazinane-2,4-dione is a chemical compound with a unique structure that includes a diazinane ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-phenyl-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenyl-substituted amine with a suitable carbonyl compound, followed by cyclization to form the diazinane ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(6R)-6-phenyl-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the diazinane ring or the phenyl group, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

(6R)-6-phenyl-1,3-diazinane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme interactions and as a probe for investigating biological pathways.

    Industry: It may be used in the production of specialty chemicals, polymers, and other materials with unique properties.

Mechanism of Action

The mechanism by which (6R)-6-phenyl-1,3-diazinane-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6R)-6-phenyl-1,3-diazinane-2,4-dione include other diazinane derivatives and phenyl-substituted heterocycles. Examples might include:

  • (6R)-6-phenyl-1,3-oxazinane-2,4-dione
  • (6R)-6-phenyl-1,3-thiazinane-2,4-dione

Uniqueness

What sets this compound apart from these similar compounds is its specific structure and the unique properties it imparts. This can include differences in reactivity, stability, and the types of interactions it can participate in, making it particularly valuable for certain applications.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

(6R)-6-phenyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H10N2O2/c13-9-6-8(11-10(14)12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12,13,14)/t8-/m1/s1

InChI Key

GTYVCYXIFVPPIP-MRVPVSSYSA-N

Isomeric SMILES

C1[C@@H](NC(=O)NC1=O)C2=CC=CC=C2

Canonical SMILES

C1C(NC(=O)NC1=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.